4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a chemical compound classified as a piperidine derivative. This compound features a unique structure that includes a pyrazole ring substituted with a methyl group at the 1-position and a piperidine ring at the 4-position. It is recognized for its potential biological activities and is being investigated for various applications in scientific research, particularly in medicinal chemistry and enzyme inhibition studies.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties, synthesis, and applications.
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its rings. It is specifically noted for its role in medicinal chemistry as a potential therapeutic agent.
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine. Common methods include:
In industrial settings, automated reactors and continuous flow processes are utilized for large-scale synthesis. These methods ensure high yield and purity, making the compound suitable for commercial applications.
The molecular structure of 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can be represented by its chemical formula . The InChI key is WJLFZEFGSHBVDF-UHFFFAOYSA-N, which provides a unique identifier for this compound in chemical databases.
The compound's structural features include:
4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can undergo several types of chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound modulates their activity, potentially leading to various physiological responses. This mechanism is crucial for understanding its therapeutic potential in treating diseases .
The physical properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride include:
Chemical properties include:
4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride has several significant applications in scientific research:
This compound's multifaceted nature makes it an important subject of study across various scientific fields.
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride represents a pharmaceutically significant hybrid molecule combining two nitrogen-containing heterocycles: piperidine and pyrazole. The systematic IUPAC name designates the parent structure as 4-(1-methyl-1H-pyrazol-4-yl)piperidine, indicating a piperidine ring substituted at the 4-position with a 1-methylpyrazole moiety, presented as its dihydrochloride salt. This naming follows hierarchical rules where the piperidine ring serves as the parent structure due to its alicyclic nature, with the pyrazole ring treated as a substituent. The "1-methyl" prefix specifies N-methylation at the pyrazole's nitrogen (position 1), distinguishing it from other regioisomers like the 5-yl variant observed in similar compounds [3] .
The molecular formula for the free base is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. As a dihydrochloride salt, it incorporates two hydrochloric acid molecules, yielding the formula C₉H₁₇Cl₂N₃ and increasing the molecular weight to 238.16 g/mol [3]. The SMILES notation (CN1C=C(C=N1)C2CCNCC2.Cl.Cl) and InChIKey (WUOXZJHVPRALST-UHFFFAOYSA-N) provide machine-readable representations of the structure, confirming the connectivity between the piperidine C4 and pyrazole C4 atoms, with protonation occurring at the piperidine nitrogen [3] [9]. The crystalline dihydrochloride salt form enhances stability and water solubility compared to the free base, properties critical for pharmaceutical processing and biological evaluation.
Table 1: Nomenclature and Chemical Identifiers of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine and Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation | CAS Registry Number |
---|---|---|---|---|
4-(1-Methyl-1H-pyrazol-4-yl)piperidine (free base) | C₉H₁₅N₃ | 165.24 | CN1C=C(C=N1)C2CCNCC2 | 83404347 (PubChem CID) |
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride | C₉H₁₇Cl₂N₃ | 238.16 | CN1C=C(C=N1)C2CCNCC2.Cl.Cl | Not specified |
4-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride | C₉H₁₆ClN₃ | 201.70 | CN1N=CC=C1C2CCNCC2.[H]Cl | N/A |
4-Methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride | C₉H₁₇Cl₂N₃ | 238.16 | CC1(c2ccn[nH]2)CCNCC1.Cl.Cl | F391179 (Fluorochem) |
Structurally, this hybrid exhibits three-dimensional features influencing its bioactivity. X-ray crystallography of related compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate reveals that the pyrazole and piperidine rings form a dihedral angle averaging 33.4°, introducing molecular rigidity that optimizes interactions with biological targets [8]. The piperidine nitrogen acts as a strong base (pKa ~10-11), readily forming hydrochloride salts, while the pyrazole nitrogen atoms exhibit weak basicity. This differential protonation allows the dihydrochloride salt to maintain two positive charges under physiological conditions, enhancing water solubility and electrostatic binding potential in drug-receptor interactions.
The strategic integration of pyrazole and piperidine motifs emerged prominently during the 2000s as medicinal chemists sought to overcome limitations in kinase inhibitor development. Pyrazole derivatives gained recognition following the clinical success of celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist), establishing this heterocycle as a privileged scaffold in drug discovery [7]. Concurrently, piperidine featured extensively in central nervous system (CNS) agents and bioactive alkaloids. The fusion of these pharmacophores represented a logical progression in heterocyclic chemistry aimed at creating molecules with enhanced binding affinity and optimized physicochemical profiles.
The specific identification of 4-(1-methyl-1H-pyrazol-4-yl)piperidine derivatives as kinase inhibitor components occurred through systematic structure-activity relationship (SAR) studies. Researchers investigating checkpoint kinase 1 (CHK1) inhibitors for cancer therapy discovered that incorporating the 4-(1-methylpyrazol-4-yl)piperidine moiety significantly enhanced potency and selectivity. In landmark studies, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile demonstrated remarkable CHK1 inhibition (IC₅₀ = 0.4 nM) with >4300-fold selectivity over CHK2, attributed partly to optimal positioning by the pyrazole-piperidine group within the ATP-binding pocket [6]. This compound exhibited potent growth inhibition in hematologic malignancy cell lines (Z-138 IC₅₀: 0.013 μM) and achieved 90.29% tumor growth suppression in xenograft models at 20 mg/kg intravenous dosing, validating the scaffold's therapeutic potential.
Table 2: Bioactive Derivatives Containing 4-(Pyrazolyl)Piperidine Motifs in Clinical Research
Therapeutic Target | Lead Compound Structure | Key Biological Activity | Research Significance |
---|---|---|---|
CHK1 Kinase | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | IC₅₀ = 0.4 nM (CHK1); >4300-fold selectivity vs CHK2; Z-138 cell growth inhibition (IC₅₀: 0.013 μM) | Demonstrated 90.29% tumor suppression in xenograft models with clean hERG profile (IC₅₀ > 40 μM) [6] |
JNK3 Kinase | 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | Selective JNK3 inhibition | Showcased scaffold versatility for CNS-targeted kinase inhibition [6] |
Leucine-Rich Repeat Kinase 2 (LRRK2) | Pyrrolo[2,3-d]pyrimidine-pyrazole hybrids | LRRK2 inhibition | Utilized CHK1-derived crystallographic surrogate for inhibitor design [6] |
Interleukin-1 Receptor Associated Kinase-1 (IRAK-1) | Pyrazole-piperidine integrated screening hits | IRAK-1 inhibition | Validated scaffold in virtual screening for oncology/immunology targets [6] |
Synthetic accessibility further propelled the scaffold's adoption. Early routes employed Knorr pyrazole synthesis via 1,3-dicarbonyl cyclocondensation, but modern approaches leverage transition-metal-catalyzed couplings and [3+2] cycloadditions. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized through methylhydrazine condensation with enone intermediates, demonstrating the scaffold's adaptability to multistep synthesis [8]. The commercial availability of protected variants (e.g., Boc-protected intermediates) cemented this hybrid's status as a versatile building block in drug discovery pipelines targeting oncology, CNS disorders, and infectious diseases.
Piperidine-pyrazole hybrids occupy a strategic chemical space that combines favorable physicochemical properties with diverse vector geometry for target engagement. The 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride scaffold exemplifies this rationale through three key attributes:
Optimal Physicochemical Profile: The hybrid structure balances lipophilicity (predicted logP ~1.5-2.5 for free base) and aqueous solubility (>50 mg/mL for dihydrochloride salt), facilitating cell membrane penetration while maintaining bioavailability. The pyrazole ring contributes aromatic character (π-excess heterocycle) that enhances stacking interactions with protein binding sites, while the piperidine's alicyclic nature provides three-dimensional bulk and basicity. Molecular weight remains below 250 g/mol for the free base, conforming to "fragment-like" dimensions that support lead optimization [9]. The dihydrochloride salt form further improves crystallinity, storage stability, and dissolution kinetics—critical factors in pharmaceutical development.
Vectorial Diversity for Target Engagement: The spatial orientation of the pyrazole ring relative to the piperidine nitrogen creates multiple trajectories for substituent attachment. As demonstrated in CHK1 inhibitors, the piperidine C4 linkage allows pyrazole substituents (3-position or 5-position) to access hydrophobic subpockets, while the basic piperidine nitrogen forms salt bridges with aspartate/glutamate residues in ATP-binding clefts [6]. This vectorial flexibility enables medicinal chemists to "grow" the molecule in multiple directions without excessive molecular weight penalty. The methyl group at the pyrazole N1 position eliminates potential tautomerism issues, simplifying SAR interpretation.
Metabolic Resilience and Synthetic Tractability: Unlike imidazole analogs, the 1-methylpyrazole moiety exhibits resistance against cytochrome P450-mediated dealkylation, improving metabolic stability. The piperidine ring can undergo functionalization (N-alkylation, C3/C5 substitution) without compromising the core linkage. Synthetic routes are well-established, including:
Table 3: Comparative Advantages of Piperidine-Pyrazole Hybrid Scaffolds
Scaffold Characteristic | Pyrazole Contribution | Piperidine Contribution | Combined Hybrid Advantage |
---|---|---|---|
Polar Surface Area | ~30 Ų (N=N, C=N bonds) | ~12 Ų (basic amine) | Ideal for CNS penetration (PSA 40-60 Ų) |
pKa/Basicity | Weakly basic (pyrazole N) | Strong base (pKa ~10-11) | Tunable ionization; salt formation capability |
Structural Geometry | Planar aromatic ring | Chair-configured alicycle | Controlled 3D orientation; dihedral angle ~33° for optimal target fitting [8] |
Synthetic Versatility | Electrophilic substitution at C4; nucleophilic at C3/C5 | N-functionalization; C2,C3,C5,C4 substitution | Multiple vectors for derivatization |
Metabolic Stability | Resistance to oxidative metabolism | Slow piperidine ring oxidation | Enhanced pharmacokinetic profiles |
The hybrid's success in kinase inhibition stems from its ability to mimic purine motifs while offering superior selectivity. In CHK1 inhibitors, the pyrazole nitrogen atoms engage in hydrogen bonding with backbone amides (e.g., Cys87 residue), positioning the piperidine group to extend toward solvent-exposed regions. This binding mode avoids steric clashes with gatekeeper residues, explaining the observed selectivity over CHK2 and other off-target kinases [6]. Similar recognition patterns occur in JNK3 and IRAK-1 inhibitors, validating the scaffold's broad applicability in targeting ATP-binding sites across diverse kinase families.
Table 4: Representative Piperidine-Pyrazole Compounds in Medicinal Chemistry Research
Compound Name | Structure Features | Therapeutic Application | Research Significance |
---|---|---|---|
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | Pyrazole C4-amino group; piperidine N1-methyl | Antimicrobial/anticancer lead | Demonstrated balanced properties (MW 180.25 g/mol; HBD=1; HBA=4) [9] |
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-4-piperidinone | Piperidinone; pyrazole-piperidine methylene linker | Synthetic intermediate for CNS agents | Carbonyl group enables reductive amination for analog diversification |
4-(1H-Pyrazol-5-yl)piperidine derivatives | Tautomerizable pyrazole; variable substitution | Kinase inhibitor backbones | Commercial availability supports high-throughput screening |
The piperidine-pyrazole architecture continues to evolve through advanced structural manipulations. Current innovations include spiro-fused derivatives (e.g., 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride), conformationally constrained analogs via ring fusion, and bifunctional hybrids incorporating additional pharmacophores at the piperidine nitrogen or pyrazole C3/C5 positions. These developments underscore the scaffold's adaptability in addressing emerging challenges in drug discovery, particularly for undrugged targets requiring unconventional chemotypes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7